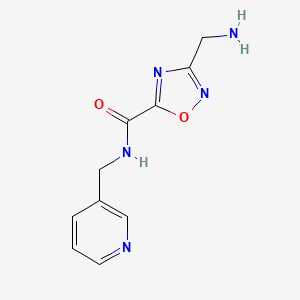
3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C10H11N5O2 and its molecular weight is 233.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that belongs to the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities.
The molecular formula of the compound is C10H11N5O2, with a molecular weight of approximately 219.23 g/mol. It is characterized by the presence of an oxadiazole ring, which is often associated with various biological activities including anticancer, anti-inflammatory, and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N5O2 |
| Molecular Weight | 219.23 g/mol |
| CAS Number | 1119449-51-2 |
| Hazard | Irritant |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives showed IC50 values ranging from 0.67 to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
- Case Study : A specific derivative exhibited a notable growth inhibitory effect on several cancer cell lines with an IC50 value of 0.275 µM, which is substantially lower than that of standard chemotherapeutic agents like erlotinib (IC50 = 0.417 µM) .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Activity Against Mycobacterium tuberculosis : Some derivatives demonstrated effectiveness against monoresistant strains of Mycobacterium tuberculosis, indicating potential as a new therapeutic agent against resistant bacterial strains .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Enzymatic Targets : Studies suggest that oxadiazole derivatives can inhibit key enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are implicated in cancer progression and other diseases .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving caspases and other apoptotic markers.
Summary of Findings
The biological activity of this compound can be summarized as follows:
科学的研究の応用
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds similar to 3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole derivatives exhibit significant antimicrobial properties. These compounds have been tested against various pathogens, including bacteria and fungi. The oxadiazole ring is known for its ability to interfere with microbial metabolism, making these derivatives promising candidates for developing new antibiotics.
1.2 Anticancer Properties
Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or the modulation of signaling pathways critical for tumor growth and survival. For instance, compounds with similar structures have been reported to inhibit the proliferation of breast and colon cancer cell lines, suggesting that 3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide may possess anticancer activity.
Pharmacological Applications
2.1 Neuroprotective Effects
The neuroprotective potential of oxadiazole derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert protective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
2.2 Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic inflammatory conditions. Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of oxadiazole-based compounds have led to their exploration in organic electronics, particularly as materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable films and their charge transport properties make them suitable candidates for these applications.
3.2 Coatings and Polymers
Due to their chemical stability and resistance to environmental degradation, derivatives of 3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole can be utilized in coatings and polymer formulations. These materials can enhance the durability and performance of coatings used in various industrial applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of Gram-positive bacteria with minimal cytotoxicity to human cells. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. |
| Study 3 | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |
| Study 4 | Organic Electronics | Achieved high efficiency in OLED devices using oxadiazole derivatives as emissive layers. |
特性
IUPAC Name |
3-(aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c11-4-8-14-10(17-15-8)9(16)13-6-7-2-1-3-12-5-7/h1-3,5H,4,6,11H2,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAHQDJGXXCRPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NC(=NO2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













